molecular formula C13H14N2O4 B14050198 2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid

2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid

Cat. No.: B14050198
M. Wt: 262.26 g/mol
InChI Key: WKLFERKHDAYQHA-UHFFFAOYSA-N
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Description

2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid is an organic compound with a complex structure that includes an imidazolidinone ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of 2,6-dimethylaniline with chloroacetic acid to form an intermediate, which is then cyclized to produce the imidazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2,6-dimethylphenyl)acetic acid
  • 2,6-Dimethylanilino(oxo)acetic acid
  • Lidocaine (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide)

Uniqueness

2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid is unique due to its specific structural features, such as the imidazolidinone ring and the dimethylphenyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

2-[4-(2,6-dimethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid

InChI

InChI=1S/C13H14N2O4/c1-7-4-3-5-8(2)10(7)11-12(18)15(6-9(16)17)13(19)14-11/h3-5,11H,6H2,1-2H3,(H,14,19)(H,16,17)

InChI Key

WKLFERKHDAYQHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2C(=O)N(C(=O)N2)CC(=O)O

Origin of Product

United States

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